molecular formula C9H9FO4 B2613409 3-Fluoro-2,6-dimethoxybenzoic acid CAS No. 52189-67-0

3-Fluoro-2,6-dimethoxybenzoic acid

Cat. No.: B2613409
CAS No.: 52189-67-0
M. Wt: 200.165
InChI Key: JDFSNRMZEUTEFU-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the 3-position and two methoxy groups at the 2- and 6-positions of the benzene ring. This compound has a molecular formula of C9H9FO4 and a molecular weight of 200.16 g/mol .

Preparation Methods

The synthesis of 3-Fluoro-2,6-dimethoxybenzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.

Chemical Reactions Analysis

3-Fluoro-2,6-dimethoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the methoxy groups into hydroxyl groups under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-2,6-dimethoxybenzoic acid has various applications in scientific research, including:

    Chemistry: It serves as a versatile small molecule scaffold for the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit or activate certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-2,6-dimethoxybenzoic acid can be compared with other similar compounds such as:

    2,6-Dimethoxybenzoic acid: Lacks the fluorine atom, which may result in different reactivity and properties.

    3-Fluoro-4-methoxybenzoic acid: Has a different substitution pattern, which can affect its chemical behavior and applications.

    3-Fluoro-2-methoxybenzoic acid: Similar but with only one methoxy group, leading to variations in its chemical and physical properties.

Properties

IUPAC Name

3-fluoro-2,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFSNRMZEUTEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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